Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate
Description
Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate (CAS: 1137825-73-0) is an organochlorine compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol. Structurally, it features a methyl ester group, a central chlorine atom, and a 3,5-dichlorophenyl substituent. This compound is primarily used in synthetic organic chemistry as a building block for pharmaceuticals and agrochemicals due to its electrophilic acetate group and aromatic chlorination pattern, which enhance reactivity in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
methyl 2-chloro-2-(3,5-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMPZVZHBSXPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may disrupt cell membranes or inhibit specific enzymes crucial for microbial survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate and analogous compounds:
Key Comparisons
Reactivity and Functional Groups The hydrazono derivative (C₁₀H₉Cl₃N₂O₂) exhibits higher lipophilicity (XLogP3 = 4.7) compared to the parent compound, making it suitable for membrane penetration in biological systems . Triazole and pyrazole analogs (e.g., C₁₂H₁₁Cl₂N₃O₂) demonstrate enhanced metabolic stability due to aromatic nitrogen heterocycles, which are critical in kinase inhibitor design . The carboxylic acid derivative (C₈H₆Cl₂O₂) lacks the ester group, increasing water solubility but reducing reactivity in esterification or amidation reactions .
Synthetic Utility
- This compound is synthesized via nucleophilic substitution or coupling reactions, whereas oxadiazine derivatives (e.g., C₁₂H₁₀Cl₂N₂O₄) require cyclization steps involving amidoximes and dicarboxylic acids .
- Yields vary significantly: triazole derivatives achieve ~84.5% yield under reflux conditions , while oxadiazines require chromatographic purification, yielding ~80% .
Biological Activity Thiazole-piperazine hybrids (e.g., C₂₀H₁₇Cl₂N₃O₃S) exhibit higher molecular weights (~548 g/mol) and are tailored for selective kinase inhibition, contrasting with the simpler ester’s role as an intermediate . The hydrochloride salt of Methyl 2-amino-2-(3,5-dichlorophenyl)acetate (CAS: 1137447-08-5) is prioritized in drug development for improved solubility and bioavailability .
Biological Activity
Methyl 2-chloro-2-(3,5-dichlorophenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a dichlorophenyl moiety, which is known for enhancing biological activity through various mechanisms. The presence of chlorine atoms contributes to the compound's reactivity and interaction with biological targets.
Biological Activity Overview
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
Case Study: Inhibition of Tumor Cell Proliferation
A study evaluated the effects of this compound on A549 human lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 25 | Apoptosis induction |
| Other Compounds | Various | Varies | Varies |
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. Its structural similarity to known enzyme substrates allows it to act as an effective inhibitor.
Case Study: Inhibition of Methionyl-tRNA Synthetase
In a study focusing on Trypanosoma brucei, this compound was tested as a potential inhibitor of methionyl-tRNA synthetase (MetRS). The compound demonstrated an EC50 value of 39 nM, indicating potent inhibitory activity against this target.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Compound | EC50 (nM) |
|---|---|---|
| Methionyl-tRNA Synthetase | This compound | 39 |
| Other Enzymes | Various | Varies |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle progression in cancer cells, particularly at the G1 phase.
- Enzyme Interaction : As an enzyme inhibitor, it binds to active sites or allosteric sites on target enzymes, disrupting their normal function.
Preparation Methods
Chlorination of Methyl 2-(3,5-dichlorophenyl)acetate
One common approach is the direct chlorination of methyl 2-(3,5-dichlorophenyl)acetate using chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS). This method involves the substitution of the alpha-hydrogen adjacent to the ester group with chlorine.
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- Solvent: Often anhydrous solvents like dichloromethane or toluene
- Temperature: Controlled between 0°C to reflux temperatures depending on the reagent
- Duration: Several hours with stirring under inert atmosphere to avoid side reactions
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- Thionyl chloride (SOCl2) is widely used for converting carboxylic acids to acid chlorides and can facilitate alpha-chlorination under controlled conditions.
- N-chlorosuccinimide (NCS) is a milder chlorinating agent that can selectively chlorinate activated positions.
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- High selectivity for alpha-chlorination
- Relatively straightforward procedure
Improved Process Insights from Patent Literature
A recent patent (WO2021001858A1) discloses an improved process related to the preparation of 3,5-dichlorophenyl derivatives, which can be adapted for methyl 2-chloro-2-(3,5-dichlorophenyl)acetate synthesis. Key points include:
| Aspect | Description |
|---|---|
| Avoidance of Bases | The reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride is performed without bases such as triethylamine or pyridine to reduce impurities like tetrachloroamide. |
| Use of Thionyl Chloride | Thionyl chloride is used to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, an intermediate relevant for related chlorinated aromatic compounds. |
| Reaction Conditions | Temperature control (75-80°C) and nitrogen atmosphere to improve yield and purity. |
| Purification | Co-distillation with toluene to isolate acid chloride intermediates, minimizing impurities. |
Though this patent focuses on benzoxazole derivatives, the strategies for chlorination and handling chlorinated intermediates are directly applicable to the preparation of this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alpha-chlorination of methyl 2-(3,5-dichlorophenyl)acetate | Methyl 2-(3,5-dichlorophenyl)acetate | SOCl2, NCS, PCl5 | 0°C to reflux, inert atmosphere | Direct, selective chlorination | Toxic reagents, requires control |
| Esterification of 2-chloro-2-(3,5-dichlorophenyl)acetic acid | 2-chloro-2-(3,5-dichlorophenyl)acetic acid | Methanol, H2SO4 or p-TsOH | Reflux in methanol | High purity, well-known reaction | Multi-step, requires intermediate purification |
| Improved process avoiding bases (patent-based) | 3,5-dichlorobenzoic acid | SOCl2, toluene | 75-80°C, nitrogen atmosphere | Reduces impurities, cost-effective | Patent restrictions, specific to related compounds |
Research Findings and Practical Considerations
Impurity Control: Avoiding bases during chlorination steps reduces formation of tetrachloroamide impurities, which are difficult to remove and impact product purity and yield.
Reaction Atmosphere: Conducting reactions under nitrogen or inert atmospheres minimizes side reactions caused by moisture or oxygen.
Temperature Management: Precise temperature control is critical to prevent over-chlorination or decomposition of sensitive intermediates.
Solvent Choice: Use of solvents like toluene or dichloromethane facilitates better control of reaction kinetics and ease of purification.
Scale-up Potential: The improved processes described in patent literature emphasize scalability and cost-effectiveness for industrial production.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
